molecular formula C13H11NO2 B3356287 4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 65602-71-3

4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one

Cat. No. B3356287
CAS RN: 65602-71-3
M. Wt: 213.23 g/mol
InChI Key: HZLGUYGKJFKUPB-UHFFFAOYSA-N
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Description

“4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one” is a chemical compound that has been studied in the context of various chemical reactions . It is involved in copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates, providing a straightforward access to dihydrocyclopenta[b]indoles .


Synthesis Analysis

The synthesis of “4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one” involves a copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This reaction provides a straightforward access to dihydrocyclopenta[b]indoles bearing two contiguous all-carbon quaternary centers in good yields . Another method involves the use of indole-2-carboxylic derivatives as starting materials .


Molecular Structure Analysis

The molecular structure of “4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one” is complex, with multiple rings and functional groups . It is part of the dihydrocyclopenta[b]indoles class of compounds .


Chemical Reactions Analysis

The chemical reactions involving “4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one” are complex and involve multiple steps . The copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates is a key reaction in the synthesis of this compound .

Mechanism of Action

The mechanism of action for the reactions involving “4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one” is thought to involve a concerted and asynchronous annulation process via a key zwitterionic intermediate .

properties

IUPAC Name

4-acetyl-1,2-dihydrocyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8(15)14-11-5-3-2-4-9(11)10-6-7-12(16)13(10)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLGUYGKJFKUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495166
Record name 4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one

CAS RN

65602-71-3
Record name 4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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